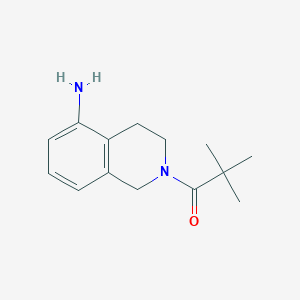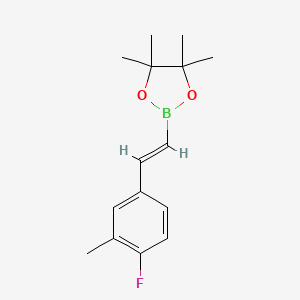![molecular formula C15H27BO2 B15326886 Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
Spiro[2.6]nonan-1-ylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-tetramethyl-2-{spiro[26]nonan-1-yl}-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by its unique spirocyclic structure, which includes a boron atom bonded to two oxygen atoms and a spiro[26]nonane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) under anhydrous conditions. The reaction proceeds through the formation of a boron-oxygen bond, resulting in the desired boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boranes and reduced boron species.
Substitution: Various substituted boronic esters and organoboron compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This property allows it to act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially targeting specific molecular pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: A simpler boronic ester with similar reactivity but lacking the spirocyclic structure.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a different substituent on the boron atom.
Uniqueness
4,4,5,5-tetramethyl-2-{spiro[2.6]nonan-1-yl}-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where traditional boronic esters may not be suitable.
Propiedades
Fórmula molecular |
C15H27BO2 |
|---|---|
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-spiro[2.6]nonan-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-13(2)14(3,4)18-16(17-13)12-11-15(12)9-7-5-6-8-10-15/h12H,5-11H2,1-4H3 |
Clave InChI |
XRZQGZWFTSXXTA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)
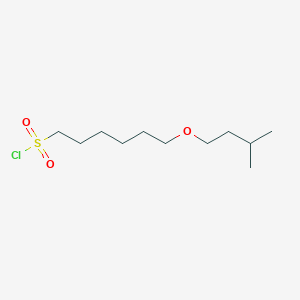
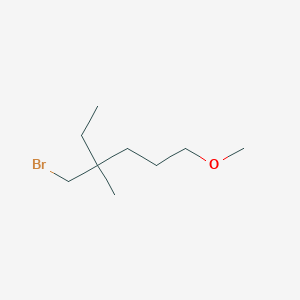
![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
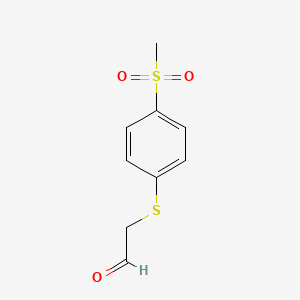
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)

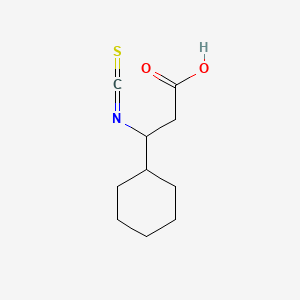

![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)

![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
